An In-Depth Technical Guide to 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-: Properties, Synthesis, and Applications in Drug Discovery
Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous approved therapeutics and clinical candidates. This guide focuses on a particularly valuable, bifunctional building block: 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-. Possessing both a reactive aldehyde for chain extension and a nucleophilic hydroxymethyl group for further derivatization, this compound offers a versatile platform for constructing complex molecular architectures. We will provide an in-depth analysis of its physicochemical properties, outline a robust synthetic protocol, explore its chemical reactivity, and discuss its proven applications in the development of novel therapeutic agents, thereby offering a comprehensive resource for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is a heterocyclic compound featuring a five-membered thiazole ring substituted with an aldehyde group at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups is key to its utility as a synthetic intermediate.
dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];
// Define nodes for atoms with labels N1 [label="N", pos="0,0.866!"]; S1 [label="S", pos="0,-0.866!"]; C2 [label="C", pos="1.3,0.5!"]; C4 [label="C", pos="-1.3,0.5!"]; C5 [label="C", pos="-0.8,-0.5!"]; C_aldehyde [label="C", pos="2.5,0.8!"]; H_aldehyde [label="H", pos="3.3,0.3!"]; O_aldehyde [label="O", pos="2.7,1.8!"]; C_hydroxymethyl [label="C", pos="-2.5,0.8!"]; H1_hydroxymethyl [label="H", pos="-3.3,0.3!"]; H2_hydroxymethyl [label="H", pos="-2.3,1.8!"]; O_hydroxymethyl [label="O", pos="-3.2,1.5!"]; H_hydroxyl [label="H", pos="-3.8,1.2!"]; H5 [label="H", pos="-1.1,-1.4!"];
// Define bonds N1 -- C2 [len=1.5]; C2 -- S1 [len=1.5]; S1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- N1 [len=1.5]; C2 -- C_aldehyde [len=1.5]; C_aldehyde -- H_aldehyde [len=1.2]; C_aldehyde -- O_aldehyde [len=1.5, style=double]; C4 -- C_hydroxymethyl [len=1.5]; C_hydroxymethyl -- H1_hydroxymethyl [len=1.2]; C_hydroxymethyl -- H2_hydroxymethyl [len=1.2]; C_hydroxymethyl -- O_hydroxymethyl [len=1.5]; O_hydroxymethyl -- H_hydroxyl [len=1.2]; C5 -- H5 [len=1.2];
} Caption: Chemical structure of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde | N/A |
| CAS Number | 466686-75-9 | [1][2] |
| Molecular Formula | C₅H₅NO₂S | [1][2] |
| Molecular Weight | 143.17 g/mol | [2] |
| SMILES | O=Cc1scc(CO)n1 | N/A |
| InChIKey | Not readily available | N/A |
| Appearance | Expected to be a solid (e.g., powder or crystals) | [3] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
| Storage Temperature | 4°C, under an inert atmosphere | [2] |
Synthesis and Purification
The synthesis of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- can be strategically approached by the selective oxidation of the primary alcohol at the 2-position of a precursor like 2,4-bis(hydroxymethyl)thiazole. The rationale for this approach lies in the differential reactivity of the hydroxymethyl groups, where the one at the C2 position is more activated towards oxidation due to the electron-withdrawing nature of the thiazole ring. Mild oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid or oxidation of the C4-hydroxymethyl group.
A well-established method for this type of selective oxidation involves using manganese dioxide (MnO₂) or a TEMPO-catalyzed system. The TEMPO ((2,2,6,6-Tetrachloro-piperidine-1-yl)oxyl) system is particularly advantageous for its high selectivity for primary alcohols under mild conditions, minimizing side reactions and leading to cleaner product formation.[4]
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is adapted from procedures for oxidizing similar heterocyclic alcohols.[4]
-
Dissolution: Dissolve the starting material, 2,4-bis(hydroxymethyl)thiazole (1 equivalent), in a suitable solvent such as dichloromethane (DCM) at 0°C.
-
Catalyst Addition: Add a catalytic amount of TEMPO (approx. 0.01-0.05 equivalents) and potassium bromide (KBr, approx. 0.1 equivalents) to the solution.
-
Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, bleach, approx. 1.1-1.5 equivalents) dropwise while maintaining the temperature at 0°C. The pH should be maintained around 9-10 using a sodium bicarbonate buffer.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.
Spectroscopic and Structural Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are inferred from the analysis of its constituent parts and related structures.[5][6][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (-CHO): A singlet at ~9.8-10.1 ppm. - Thiazole Proton (H5): A singlet at ~7.5-8.0 ppm. - Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to OH) at ~4.6-4.9 ppm. - Hydroxyl Proton (-OH): A broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): A peak at ~180-185 ppm. - Thiazole C2: A peak at ~165-170 ppm. - Thiazole C4: A peak at ~150-155 ppm. - Thiazole C5: A peak at ~120-125 ppm. - Hydroxymethyl Carbon (-CH₂OH): A peak at ~60-65 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch: A broad peak around 3200-3500 cm⁻¹. - C-H Stretch (sp²): A peak around 3100 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹. - C=N and C=C Stretch (Thiazole Ring): Peaks in the 1600-1400 cm⁻¹ region. - C-O Stretch: A peak around 1000-1100 cm⁻¹. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 144.01. |
Chemical Reactivity and Derivatization Potential
The power of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- lies in its dual reactivity. The aldehyde and hydroxymethyl groups can be addressed sequentially or, in some cases, simultaneously, to rapidly build molecular complexity. This makes it an ideal scaffold for creating libraries of compounds for biological screening.
-
Aldehyde Group Reactivity: The aldehyde is an electrophilic center, susceptible to nucleophilic attack. This enables a wide range of classical C-C and C-N bond-forming reactions, which are fundamental in drug synthesis.
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to form secondary or tertiary amines. This is one of the most robust methods for introducing diverse amine-containing side chains.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.
-
Grignard/Organolithium Addition: Formation of secondary alcohols.
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid using agents like sodium chlorite, providing another key functional group for amide coupling.[9]
-
Knoevenagel Condensation: Reaction with active methylene compounds.
-
-
Hydroxymethyl Group Reactivity: The primary alcohol is a nucleophile and can be readily converted into other functional groups.
-
Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
-
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
-
Conversion to Halides: Can be converted to a chloromethyl or bromomethyl group using reagents like SOCl₂ or PBr₃, creating an electrophilic site for SN2 reactions.
-
Applications in Medicinal Chemistry and Drug Development
The thiazole nucleus is considered a "privileged scaffold" due to its ability to engage in diverse biological interactions, including hydrogen bonding (via the nitrogen atom) and hydrophobic interactions. The functional handles on 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- allow for the precise placement of pharmacophoric elements to optimize binding with biological targets.
-
Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial drugs, including the penicillins and cephalosporins. Derivatives synthesized from thiazole aldehydes have shown broad-spectrum activity against various bacterial and fungal pathogens. The ability to generate large libraries via the aldehyde and alcohol functionalities is crucial for discovering new leads against drug-resistant strains.[10][11]
-
Anticancer Agents: Thiazole derivatives have been successfully developed as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MEK/ERK pathways. These pathways are critical regulators of cell growth, proliferation, and survival. The aldehyde can be used to link the thiazole core to fragments that bind within the ATP-binding pocket of kinases, while the hydroxymethyl group can be modified to improve solubility or engage in additional hydrogen bonds with the target protein.
-
Enzyme Inhibition: The structural features of thiazole derivatives make them effective enzyme inhibitors. For example, 2-aminothiazoles have been developed as broad-spectrum metallo-β-lactamase (MBL) inhibitors, which are crucial for combating antibiotic resistance. The thiazole core can coordinate with the zinc ions in the active site of these enzymes. Similarly, other derivatives have shown promise as tyrosinase inhibitors for applications in cosmetics and treating hyperpigmentation.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive safety data sheet (SDS) for 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is not widely available, data from analogous compounds like thiazole-4-carboxaldehyde and 4-hydroxymethylthiazole provide a strong basis for safe handling procedures.[13][14][15]
-
Hazard Identification: Analogous compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[14] It is harmful if swallowed.[15]
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][13]
-
Avoid breathing dust, fumes, or vapors.[14]
-
Wash hands thoroughly after handling.[3]
-
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is a high-value synthetic intermediate for the drug discovery and development community. Its bifunctional nature allows for the facile and diverse elaboration of the privileged thiazole scaffold. The synthetic accessibility and versatile reactivity of this compound make it an essential tool for generating novel compound libraries aimed at a wide range of biological targets, from bacterial enzymes to human kinases. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their research programs.
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